Basic Brown 4

Description

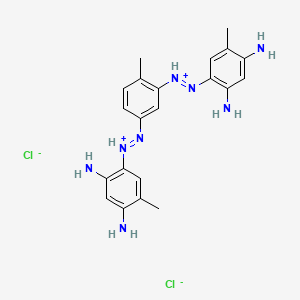

Structure

2D Structure

Properties

IUPAC Name |

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKAMFOFXYCYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063861 | |

| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-66-9, 8052-76-4 | |

| Record name | C.I. 21010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismarck Brown | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BROWN 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HAD3F3XM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Reagents

- Diazotization : Conducted at 0–5°C using hydrochloric acid (HCl) and sodium nitrite (NaNO₂).

- Coupling : Performed in aqueous HCl at 25°C, with stoichiometric excess of phenylenediamine to ensure complete oligomerization.

- Product Isolation : The crude dye is washed with distilled water to remove unreacted Fe³⁺ (verified via potassium ferrocyanide testing).

Key Reaction:

$$

\text{(H}2\text{N)}2\text{C}6\text{H}4 + 2 \text{HNO}2 \xrightarrow{\text{HCl}} [\text{C}6\text{H}4(\text{N}2)2]^{2+} \xrightarrow{\text{(H}2\text{N)}2\text{C}6\text{H}4} [(\text{H}2\text{N})2\text{C}6\text{H}3\text{N}2]2\text{C}6\text{H}_4

$$

This method yields a mixture of oligomers with varying degrees of polymerization, influencing the dye’s shade and solubility.

Modern Oligomerization and Polymerization Techniques

Recent advancements focus on modifying Bismarck Brown’s structure to enhance functionality. For instance, oligomerization with luminol introduces conjugated systems, reducing the HOMO-LUMO gap for sensor applications.

Catalyzed Polymerization

- Catalyst : Ferric chloride (FeCl₃) at −5°C.

- Solvents : Aqueous HCl mixed with dimethylformamide (DMF).

- Product Characteristics :

Optimized Protocol:

- Dissolve Bismarck Brown (1 g, 2.3 mmol) in 25 mL 2 M HCl.

- Add luminol (1 g, 5.6 mmol) in DMF.

- Introduce FeCl₃ (1 g, 6.0 mmol) and stir at −5°C for 2 h.

Industrial-Scale Preparation Methods

Patents describe scalable processes for paper dyeing, emphasizing solubility and lightfastness. For example, EP 2457957 B1 details symmetrical azo dyes synthesized via tetra-azotization and sequential coupling.

Key Industrial Parameters

| Parameter | Condition | Source |

|---|---|---|

| Diazotization Agent | Nitrosyl sulfuric acid | |

| Coupling Temperature | 55–60°C | |

| Dye Concentration | Up to 35% (w/w) in aqueous solution | |

| Stabilizers | Sulfamic acid, formic acid |

Example Formulation (US3310362A):

Formulation and Stabilization of Concentrated Dye Solutions

Stable liquid formulations require acid modifiers to prevent precipitation. Sulfamic acid (10–20%) and alkanoic acids (5–15%) maintain solubility at concentrations ≤35%.

Application-Specific Preparation Protocols

Wastewater Treatment Adsorbents

Tungsten oxide nanorods ($$ \text{W}5\text{O}{14} $$) functionalized with Bismarck Brown R achieve 98% dye removal at pH 7 and 30°C.

Adsorption Conditions:

Electrochemical Sensors

Nitrogen-modified reduced graphene oxide (N-rGO) synthesized with Bismarck Brown exhibits selective dopamine detection (LOD: 0.12 μM).

Chemical Reactions Analysis

Types of Reactions: Bismarck Brown undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products:

Oxidation: Oxidation products typically include various hydroxylated derivatives.

Reduction: Reduction leads to the formation of aromatic amines such as 1,3-phenylenediamine.

Substitution: Substitution reactions can yield a variety of substituted aromatic compounds.

Scientific Research Applications

Bismarck Brown has a wide range of applications in scientific research:

Chemistry: It is used as a staining agent in various chemical analyses.

Industry: The compound has been used in the past to color soaps and other industrial products.

Mechanism of Action

The mechanism of action of Bismarck Brown involves its ability to bind to specific biological molecules. The dye interacts with acid mucins and other cellular components, leading to a color change that allows for the visualization of these structures under a microscope. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to the binding and staining of these molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

- Key Differences :

- Bismarck Brown Y is a dihydrochloride salt, while Solvent Brown 41 is a neutral bisazo compound .

- Solvent Brown 12 (C.I. 21010:1) has a larger molecular structure with methyl substituents, reducing water solubility compared to Bismarck Brown Y .

- Safranin T , a phenazine dye, lacks azo groups but shares cationic properties, enabling similar decolorization pathways .

Degradation and Environmental Impact

- Decolorization Efficiency :

- Photocatalytic Performance: Hollow ZnO/Mn-ZIF-67 composites outperform pure ZnO in degrading Bismarck Brown R due to Z-scheme charge transfer . Solvent Brown 12 exhibits poor biodegradability, similar to Bismarck Brown, but higher thermal stability .

- Toxicity : Bismarck Brown Y’s oxidized derivatives (e.g., C₁₅H₁₅N₄O⁺) are mutagenic, while Solvent Brown 41’s aquatic toxicity is less documented .

Research Findings and Industrial Relevance

Adsorption : Modified chitosan removes Bismarck Brown R (qₘₐₓ = 92 mg/g) more effectively than Eosin Y due to electrostatic interactions .

Catalysis: ZnO/Mn-ZIF-67 achieves 89.5% Bismarck Brown R degradation, surpassing Mn-ZIF-67 (45%) and ZnO (60%) .

Environmental Persistence : Bismarck Brown’s degradation products (e.g., formaldehyde adducts) persist in wastewater, complicating treatment .

Q & A

Q. How should researchers address missing or incomplete datasets in Bismarck Brown studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.